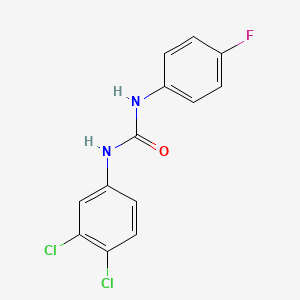

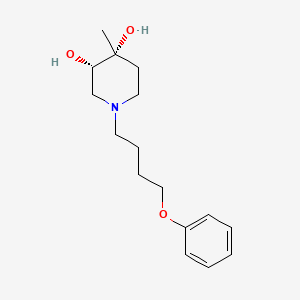

![molecular formula C14H12N6 B5622054 7-methyl-2-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5622054.png)

7-methyl-2-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “7-methyl-2-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine” is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It has been studied as a potential inhibitor of CDK2, a protein kinase that is a target for cancer treatment . The compound is part of a new set of small molecules that have been designed and synthesized for this purpose .

Scientific Research Applications

Inhibitor of Rho Signaling

CCG-1423, another name for the compound, is known to inhibit Rho signaling . This inhibition blocks the nuclear import of MRTF-A, a protein that plays a vital role in the epithelial–mesenchymal transition (EMT), which is closely associated with cancer and tissue fibrosis . This suggests potential applications in cancer treatment and fibrosis management.

Improvement of Glucose Uptake and Tolerance

Treatment with CCG-1423 has been shown to reduce the nuclear accumulation of MRTF-A and improve glucose uptake and tolerance in insulin-resistance mice in vivo . This suggests potential applications in the treatment of insulin resistance and diabetes.

Drug Design and Discovery

The structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which is similar to the structure of the compound , has profound importance in drug design, discovery, and development . This suggests potential applications in the development of new pharmaceuticals.

Anticancer Applications

Polycyclic systems containing [1,2,4]triazolo[1,5-a]-pyrimidine moiety, similar to the structure of the compound, are reported as antitumor . This suggests potential applications in the development of new anticancer drugs.

Corticotropin-Releasing Factor 1 Receptor Antagonists

Compounds with similar structures have been used as corticotropin-releasing factor 1 receptor antagonists . This suggests potential applications in the treatment of disorders related to the stress response system.

Calcium Channel Modulators

Compounds with similar structures have been used as calcium channel modulators . This suggests potential applications in the treatment of disorders related to calcium ion channels, such as certain types of hypertension and angina.

Mechanism of Action

Target of Action

AKOS000662999, also known as 7-methyl-2-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, CCG-143830, or Z56983804, is a small molecule that primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .

Mode of Action

The compound acts as an inhibitor of CDK2, thereby disrupting the normal progression of the cell cycle . By inhibiting CDK2, the compound prevents the phosphorylation of key proteins involved in cell cycle progression, leading to cell cycle arrest . This inhibition is achieved through the compound’s interaction with the ATP-binding pocket of CDK2, preventing ATP from binding and thus stopping the kinase activity of CDK2 .

Biochemical Pathways

The primary biochemical pathway affected by AKOS000662999 is the cell cycle, specifically the transition from the G1 phase to the S phase . By inhibiting CDK2, the compound prevents the progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis .

Pharmacokinetics

It is known that the compound has shown superior cytotoxic activities against certain cell lines, suggesting good cellular permeability

Result of Action

The inhibition of CDK2 by AKOS000662999 leads to cell cycle arrest, which can result in the induction of apoptosis, particularly in cancer cells . This makes the compound a potential candidate for the treatment of cancers characterized by uncontrolled cell proliferation .

Future Directions

The compound “7-methyl-2-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine” is part of a new set of small molecules that have been designed and synthesized as potential inhibitors of CDK2 . This suggests that future research may focus on further exploring its potential as a cancer treatment, as well as studying its properties and effects in more detail .

properties

IUPAC Name |

10-methyl-4-(4-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6/c1-9-3-5-10(6-4-9)12-17-14-11-7-16-19(2)13(11)15-8-20(14)18-12/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEVJVXGJVFGBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methyl-2-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

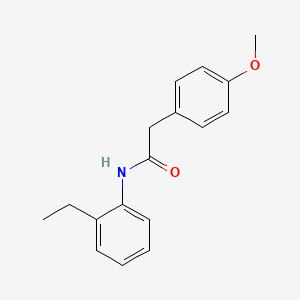

![(3S*,4S*)-1-{[4-(dimethylamino)phenyl]acetyl}-4-methylpiperidine-3,4-diol](/img/structure/B5621974.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide](/img/structure/B5621981.png)

![2-(4-chlorophenoxy)-N-[4-(dimethylamino)phenyl]-2-methylpropanamide](/img/structure/B5621988.png)

![3-[(2-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine](/img/structure/B5622004.png)

![N-(3-ethylphenyl)-2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5622005.png)

![N-(5-chloro-2-methoxyphenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5622021.png)

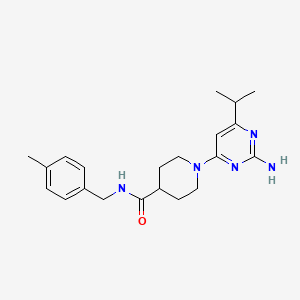

![4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5622030.png)

![1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-(1H-pyrrol-2-ylcarbonyl)piperazine](/img/structure/B5622053.png)

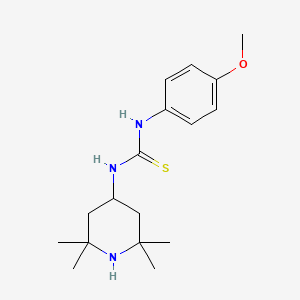

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5622063.png)